3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate
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Overview
Description
3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an ethoxycarbonyl group at the third position and a carboxylate group at the second position of the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the pyrrole ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The ethoxycarbonyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylate derivatives, while reduction can produce pyrrole-2-carboxylate alcohols.
Scientific Research Applications
3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and cyclization processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethylaminocarbonyl-2(1H)-pyridone
- 3-Ethoxycarbonyl-2(1H)-pyridone
Uniqueness
3-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both ethoxycarbonyl and carboxylate groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
89909-41-1 |
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Molecular Formula |
C8H8NO4- |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
3-ethoxycarbonyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)5-3-4-9-6(5)7(10)11/h3-4,9H,2H2,1H3,(H,10,11)/p-1 |
InChI Key |
DMVAQAXDUDYGQV-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1)C(=O)[O-] |
Origin of Product |
United States |
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